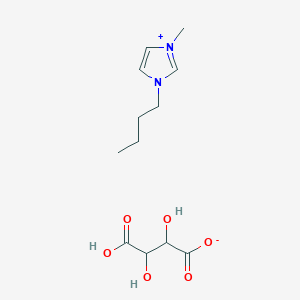
1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate is a complex organic compound that belongs to the class of ionic liquids. Ionic liquids are salts in the liquid state, typically composed of organic cations and inorganic or organic anions. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. The specific compound combines the imidazolium cation with a carboxy-dihydroxypropanoate anion, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate typically involves the following steps:
Formation of the Imidazolium Cation: The imidazolium cation can be synthesized by alkylating imidazole with butyl and methyl halides under basic conditions.
Anion Exchange: The imidazolium cation is then combined with the (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate anion through anion exchange reactions. This can be achieved by reacting the imidazolium halide with a salt of the desired anion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: The imidazolium cation can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated or hydroxylated derivatives, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry: Used as a solvent or catalyst in organic synthesis.
Biology: May be used in biochemical assays or as a stabilizing agent for proteins.
Industry: Utilized in processes requiring ionic liquids, such as electroplating or separation technologies.
作用機序
The mechanism by which 1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate exerts its effects would depend on its specific application. Generally, the imidazolium cation can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. The carboxy-dihydroxypropanoate anion may also participate in these interactions, influencing the compound’s overall behavior.
類似化合物との比較
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
Uniqueness
1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate is unique due to the presence of the carboxy-dihydroxypropanoate anion, which may impart specific solubility, reactivity, and stability characteristics not found in other imidazolium-based ionic liquids.
特性
分子式 |
C12H20N2O6 |
|---|---|
分子量 |
288.30 g/mol |
IUPAC名 |
1-butyl-3-methylimidazol-3-ium;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C8H15N2.C4H6O6/c1-3-4-5-10-7-6-9(2)8-10;5-1(3(7)8)2(6)4(9)10/h6-8H,3-5H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1 |
InChIキー |
PKVJKIKKJBRWCP-UHFFFAOYSA-M |
正規SMILES |
CCCCN1C=C[N+](=C1)C.C(C(C(=O)[O-])O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B13701520.png)
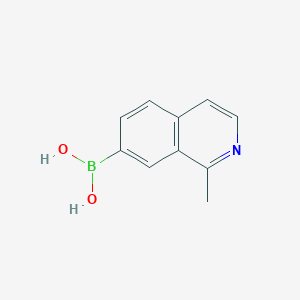
![Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate](/img/structure/B13701531.png)
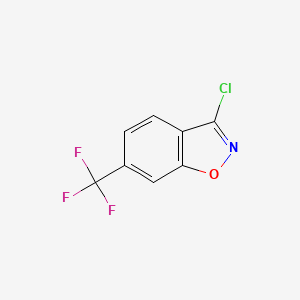

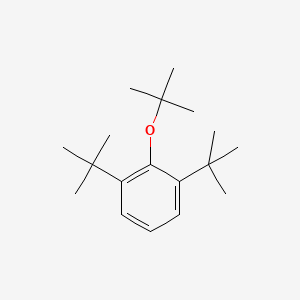
![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)

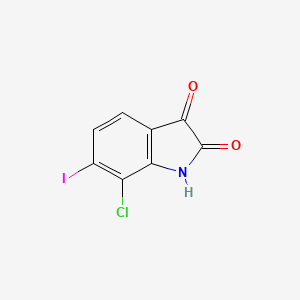
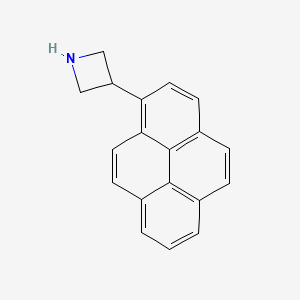
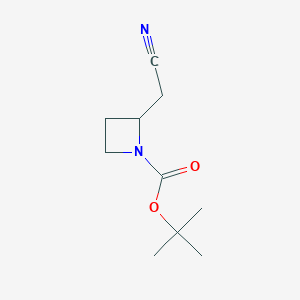
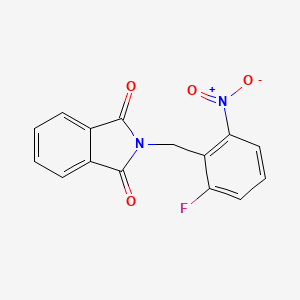
![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)

